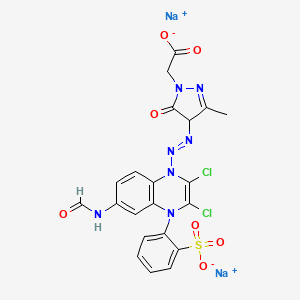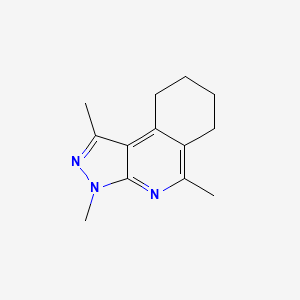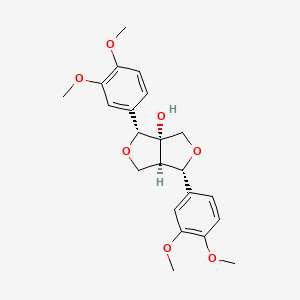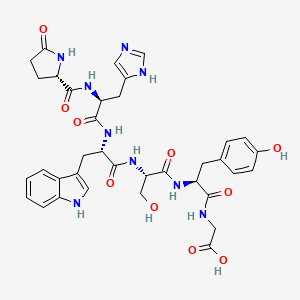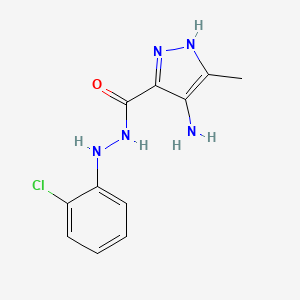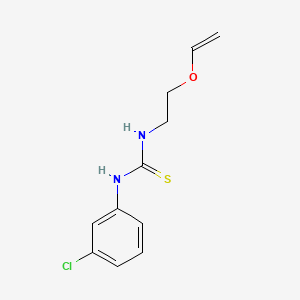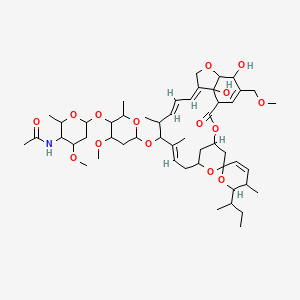![molecular formula C12H27NO6.ClH<br>C12H28ClNO6 B12732679 2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride CAS No. 71794-46-2](/img/structure/B12732679.png)
2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride is a versatile compound commonly used as a surfactant, chelating agent, and buffer. It is a white solid that is soluble in water and organic solvents, exhibiting good hydrophilicity . This compound is often utilized in biochemical experiments as a component of buffer solutions to maintain solution stability and pH balance .
Preparation Methods
The synthesis of 2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride typically involves the reaction of nitrilotriethanol with ethylene glycol . The reaction conditions must be carefully controlled to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to meet industrial standards .
Chemical Reactions Analysis
2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride involves its ability to interact with various molecular targets and pathways. As a chelating agent, it binds to metal ions, preventing them from participating in unwanted reactions . As a surfactant, it reduces surface tension, allowing for better mixing and interaction of different substances . The compound’s buffering capacity helps maintain pH stability in solutions, which is crucial for many biochemical processes .
Comparison with Similar Compounds
2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both are effective chelating agents, but EDTA has a broader range of metal ion binding and is more commonly used in industrial applications.
These comparisons highlight the unique properties of 2,2’,2’'-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride, making it suitable for specific applications where its enhanced solubility and buffering capacity are advantageous .
Properties
CAS No. |
71794-46-2 |
|---|---|
Molecular Formula |
C12H27NO6.ClH C12H28ClNO6 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H27NO6.ClH/c14-4-10-17-7-1-13(2-8-18-11-5-15)3-9-19-12-6-16;/h14-16H,1-12H2;1H |
InChI Key |
FWSMTAHWXMWHMO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)N(CCOCCO)CCOCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






